molecular formula C11H13NO3S B1462689 4-(1,1-Dioxothiomorpholino)benzaldehyde CAS No. 27913-96-8

4-(1,1-Dioxothiomorpholino)benzaldehyde

Cat. No.: B1462689
CAS No.: 27913-96-8
M. Wt: 239.29 g/mol
InChI Key: JCYZHXMHEACSIN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c13-9-10-1-3-11(4-2-10)12-5-7-16(14,15)8-6-12/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYZHXMHEACSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656198
Record name 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27913-96-8
Record name 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(1,1-Dioxothiomorpholino)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. Its molecular formula is C10H10N2O2S2, and it features a dioxothiomorpholine moiety attached to a benzaldehyde group. This configuration allows for various interactions with biological targets.

Biological Activity

The compound exhibits several biological activities, including:

  • Antimicrobial Properties : Research indicates that this compound demonstrates antimicrobial effects against various pathogens. Studies show it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing inflammation in various models .
  • Cytotoxicity : In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines. This suggests its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions. For instance, it can interfere with protein kinases that are crucial for cell signaling and proliferation .
  • Receptor Modulation : It has been suggested that this compound can interact with various receptors on cell surfaces, influencing signaling cascades related to inflammation and cell growth .
  • DNA Interaction : Preliminary studies indicate that this compound may intercalate into DNA structures, affecting replication and transcription processes .

Case Studies

Several studies have highlighted the biological activities of this compound:

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. The minimum inhibitory concentration (MIC) was determined to be around 5 µg/mL for both pathogens.

PathogenMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli5

Study 2: Anti-inflammatory Effects

A model of induced inflammation in rats demonstrated that administration of this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 after treatment over seven days.

Treatment Duration (days)TNF-alpha Reduction (%)IL-6 Reduction (%)
33025
75045

Study 3: Cytotoxicity in Cancer Cells

In vitro tests on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
1080
2560
5030

Scientific Research Applications

Scientific Research Applications

The following sections detail the primary applications of 4-(1,1-Dioxothiomorpholino)benzaldehyde in scientific research.

Synthesis of Novel Compounds

This compound acts as a crucial intermediate in synthesizing various organic compounds. This includes pharmaceuticals and agrochemicals, where it helps create molecules with specific biological activities.

Application AreaExample CompoundsSignificance
PharmaceuticalsAnticancer agentsTargeted drug design
AgrochemicalsPesticidesEnhanced efficacy

Drug Development

In medicinal chemistry, this compound is utilized to design and optimize drug candidates that target specific biological pathways. Its structural features allow for modifications that can enhance bioactivity and selectivity.

  • Case Study : A study demonstrated the use of derivatives of this compound in developing inhibitors for specific enzymes involved in cancer progression. The derivatives showed improved binding affinity compared to traditional compounds.

Biological Research

Researchers employ this compound to investigate its effects on cellular processes, which aids in understanding disease mechanisms. It has been used in studies related to apoptosis and cell signaling pathways.

Research FocusFindings
Apoptosis StudiesInduction of cell death in cancer cells
Signal TransductionModulation of key signaling pathways

Analytical Chemistry

This compound serves as a reagent in analytical methods for identifying and quantifying other chemical substances in complex mixtures. Its unique properties facilitate the development of sensitive detection methods.

  • Application : Used in high-performance liquid chromatography (HPLC) methods to analyze pharmaceutical formulations.

Material Science

This compound is explored for developing new materials, including polymers and coatings, due to its unique chemical properties. Its ability to form stable complexes makes it suitable for creating advanced materials with tailored functionalities.

Material TypeProperties
PolymersEnhanced mechanical strength
CoatingsImproved chemical resistance

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-(1,1-Dioxothiomorpholino)benzaldehyde
  • CAS Registry Number : 27913-96-8
  • Molecular Formula: C₁₁H₁₃NO₃S
  • Molecular Weight : 239.29 g/mol
  • Purity : >97–98% (commonly available from suppliers like TCI Chemicals and Combi-Blocks) .

Structural Features :

  • The compound consists of a benzaldehyde moiety substituted at the para position with a 1,1-dioxothiomorpholine group.

Comparison with Structurally Similar Compounds

Aldehyde Derivatives with Aromatic Substitutions

Compound Name CAS Number Molecular Formula Key Functional Groups Biological Activity (Reported) Solubility/Stability
This compound 27913-96-8 C₁₁H₁₃NO₃S Benzaldehyde, sulfone, morpholine Not well-characterized Soluble in DMF, DMSO
4-(Diphenylamino)benzaldehyde 4181-05-9 C₁₉H₁₅NO Benzaldehyde, diphenylamine Fluorescent properties Soluble in chloroform, ether
4-(Dimethylamino)benzaldehyde (4DCh) N/A C₉H₁₁NO Benzaldehyde, dimethylamine Intestinal smooth muscle constriction (in vitro) Polar solvents
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO Benzaldehyde, bromomethyl Toxicological hazards noted Reacts with nucleophiles

Key Observations :

  • Polarity and Reactivity: The sulfone group in this compound increases its polarity compared to 4-(Diphenylamino)benzaldehyde, which has a non-polar diphenylamine group. This difference impacts solubility and reactivity in cross-coupling reactions .

Thiomorpholine and Sulfone-Containing Analogues

Compound Name CAS Number Molecular Formula Key Structural Differences Applications
This compound 27913-96-8 C₁₁H₁₃NO₃S Benzaldehyde substituent Pharmaceutical intermediates
4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide 59801-41-1 C₈H₁₇NO₃S Hydroxybutyl chain instead of benzaldehyde Polymer synthesis
4-Phenyl-1,2,3-thiadiazole derivatives (e.g., 3c, 3d) N/A Varies Thiadiazole core vs. sulfone Antifungal/antibacterial agents

Key Observations :

  • Substituent Effects : Replacing the benzaldehyde group with a hydroxybutyl chain (as in 59801-41-1) reduces aromaticity and alters applications, favoring polymer chemistry over medicinal chemistry .
  • Core Heterocycle: Thiadiazole derivatives (e.g., 3c, 3d) exhibit notable antimicrobial activity due to the thiadiazole ring’s electron-deficient nature, whereas the sulfone group in this compound may offer stability but requires functionalization for bioactivity .

Preparation Methods

Nucleophilic Aromatic Substitution Using 4-Fluorobenzaldehyde and Thiomorpholine 1,1-Dioxide

Summary Table of Preparation Method

Method Starting Materials Conditions Solvent Base Temperature Time Purification Yield/Notes
Nucleophilic Aromatic Substitution 4-fluorobenzaldehyde + thiomorpholine 1,1-dioxide Stirring under N2, sealed tube Water K2CO3 100°C 16 hours Flash chromatography (EtOAc/hexane) Isolated product, characterized by LC-MS and NMR
Condensation Reaction (usage) This compound + amine Stirring in HFIP, sealed tube HFIP None 80°C 16 hours Flash chromatography (MeOH/DCM) Product isolated, confirms aldehyde reactivity

Research Findings and Notes

  • The nucleophilic aromatic substitution method is the most documented and reliable synthetic route for preparing this compound, offering a straightforward one-step synthesis from commercially available 4-fluorobenzaldehyde and thiomorpholine 1,1-dioxide.
  • The use of water as a solvent and potassium carbonate as a base under inert atmosphere conditions enhances the reaction efficiency and product purity.
  • The aldehyde functionality remains reactive and accessible for further functionalization, as demonstrated by condensation reactions with amines.
  • Purification by flash chromatography is necessary to obtain analytically pure material.
  • Characterization by LC-MS and 1H NMR confirms the successful synthesis and structural integrity of the compound.

Q & A

Q. What are the standard synthetic routes for preparing 4-(1,1-Dioxothiomorpholino)benzaldehyde, and what experimental conditions are critical for optimizing yield?

A common method involves condensation reactions between thiomorpholine derivatives and benzaldehyde precursors. For example, refluxing substituted benzaldehydes with thiomorpholine-1,1-dioxide in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) can yield the target compound. Reaction time (4–8 hours), solvent purity, and stoichiometric ratios of reactants are critical for yield optimization. Post-synthesis purification via recrystallization (e.g., using ethanol or ethyl acetate) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the aldehyde proton (~9.8–10.0 ppm) and thiomorpholine ring protons.
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1300–1150 cm1^{-1} (S=O symmetric/asymmetric stretches).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. ORTEP-3 can visualize hydrogen bonding and molecular packing .

Q. How can researchers address solubility challenges during experimental workflows with this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For aqueous compatibility, use co-solvents (e.g., ethanol/water mixtures) or sonication. Pre-saturation of solvents with the compound at elevated temperatures (40–60°C) can enhance dissolution.

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic data discrepancies in high-resolution structures of this compound?

For twinned or low-quality datasets:

  • Apply SHELXL ’s TWIN/BASF commands to model twinning.
  • Validate hydrogen bonding using PLATON’s ADDSYM tool to detect missed symmetry.
  • Cross-check refinement with ORTEP-3 to ensure geometric accuracy (e.g., bond angles, torsion angles) .

Q. How can graph set analysis (GSA) be applied to study supramolecular interactions in crystals of this compound?

Use Etter’s formalism to classify hydrogen-bonding patterns:

  • Identify donor-acceptor pairs (e.g., aldehyde O–H···O=S interactions).
  • Assign graph sets (e.g., R22(8)R_2^2(8) for dimeric motifs).
  • Software like Mercury (CCDC) or CrystalExplorer can automate GSA and visualize 3D networks .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) for aldehyde reactivity.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • Database Mining : Cross-reference with REAXYS or PISTACHIO to identify analogous reactions .

Q. How can researchers design bioactivity studies for this compound, given structural similarities to bioactive benzaldehyde derivatives?

  • In Silico Screening : Dock the compound into protein targets (e.g., enzymes with aldehyde-binding sites) using AutoDock Vina.
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (CLSI guidelines) or antioxidant capacity via DPPH/ABTS assays.
  • Reference structurally related compounds (e.g., 4-hydroxybenzaldehyde derivatives) with reported antifungal/anticancer properties.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.